2,4-Dichloro-6-fluoroaniline
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Overview
Description
2,4-Dichloro-6-fluoroaniline is an organic compound with the molecular formula C6H4Cl2FN It is a derivative of aniline, where the hydrogen atoms at positions 2 and 4 are replaced by chlorine atoms, and the hydrogen atom at position 6 is replaced by a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dichloro-6-fluoroaniline can be synthesized through several methods. One common approach involves the fluorination of 2,4-dichloroaniline. The reaction typically uses a fluorinating agent such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction conditions often require elevated temperatures to facilitate the substitution of the chlorine atom with a fluorine atom .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the catalytic hydrogenation of 2,4,5-trichloronitrobenzene followed by fluorination.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-fluoroaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or nitric acid (HNO3).
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted anilines.
Oxidation: Formation of nitroanilines or nitrosoanilines.
Reduction: Formation of various amine derivatives.
Scientific Research Applications
2,4-Dichloro-6-fluoroaniline has several applications in scientific research:
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-fluoroaniline depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The compound may exert its effects through the inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloroaniline: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
2,4-Difluoroaniline: Contains two fluorine atoms instead of chlorine, leading to variations in its chemical properties.
2,6-Dichloroaniline: Substitution pattern differs, affecting its reactivity and applications.
Uniqueness
2,4-Dichloro-6-fluoroaniline is unique due to the specific arrangement of chlorine and fluorine atoms on the aniline ring. This unique substitution pattern imparts distinct chemical properties, such as increased reactivity towards nucleophiles and potential biological activities that are not observed in its analogs .
Properties
IUPAC Name |
2,4-dichloro-6-fluoroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2FN/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZWQRCPTNOPJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3831-70-7 |
Source
|
Record name | 2,4-dichloro-6-fluoroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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